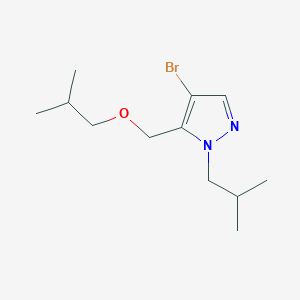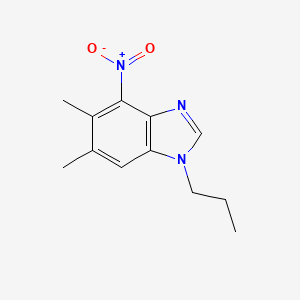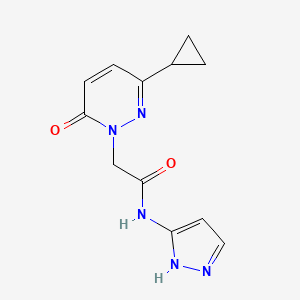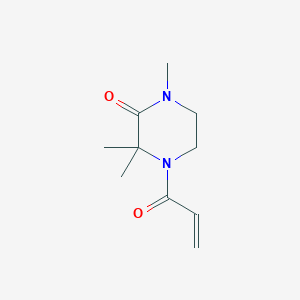
N1-(4-fluorofenil)-N2-((1-metilpiperidin-4-il)metil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a small molecule that can be synthesized using a simple and efficient method, making it an attractive candidate for research purposes.
Aplicaciones Científicas De Investigación
Potencial Anticancerígeno
Los derivados de indol también se han explorado por sus efectos citotóxicos:
- Una nueva serie de derivados de piperidina, incluidos algunos éteres metílicos arílicos relacionados, mostraron una potente actividad citotóxica contra la línea celular de cáncer de mama MCF-7. Notablemente, los compuestos 3a y 3b demostraron alta eficiencia .
Investigación Antimalárica
Si bien los estudios específicos sobre el compuesto en sí son limitados, la clase más amplia de derivados de indol se ha investigado para determinar sus propiedades antimaláricas. La investigación adicional podría explorar el potencial de este compuesto para combatir la malaria .
Mecanismo De Acción
Target of Action
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as N’-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, primarily targets the serotonin 5-HT2A receptors . These receptors play a crucial role in various neurological and psychiatric disorders .
Mode of Action
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors . This means that it binds to these receptors and induces a pharmacological response opposite to that of an agonist .
Biochemical Pathways
The action of N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide on the serotonin 5-HT2A receptors affects the serotonin signaling pathway . This can lead to downstream effects such as the alleviation of psychotic symptoms .
Pharmacokinetics
These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide’s action include the reduction of hallucinations and delusions associated with disorders such as Parkinson’s disease . This is achieved through its antagonistic action on the serotonin 5-HT2A receptors .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPOP has several advantages for lab experiments, including its simple synthesis method, low cost, and minimal biochemical and physiological effects. However, FPOP also has some limitations, including its specificity for lysine and histidine residues, which may limit its use in studying other amino acids. Additionally, FPOP's covalent bond with proteins may affect the protein's function, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for FPOP research, including expanding its use in protein structure analysis, protein-protein interaction studies, and drug discovery. Additionally, FPOP could be used to study the effects of post-translational modifications on protein function and to identify potential drug targets for various diseases. Further research is needed to explore the full potential of FPOP and its applications in scientific research.
In conclusion, FPOP is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP's simple synthesis method, low cost, and minimal biochemical and physiological effects make it an attractive candidate for research purposes. FPOP has a wide range of potential applications in protein structure analysis, protein-protein interaction studies, and drug discovery. Further research is needed to explore the full potential of FPOP and its applications in scientific research.
Métodos De Síntesis
The synthesis of FPOP can be achieved using a one-pot reaction that involves the reaction of 4-fluoroaniline, 1-methylpiperidine, and oxalyl chloride in the presence of triethylamine. The reaction yields FPOP as a white solid, which can be purified through recrystallization or column chromatography. The synthesis method is relatively simple and can be completed in a short amount of time, making FPOP an attractive candidate for research purposes.
Análisis Bioquímico
Biochemical Properties
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide interacts with various biomolecules, including enzymes and proteins. It acts as a 5-hydroxytryptamine 2A receptor inverse agonist and a serotonergic antagonist . This means it binds to the same receptor as a 5-hydroxytryptamine 2A receptor agonist but induces a pharmacological response opposite to that agonist .
Cellular Effects
The compound exerts various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its role as a serotonergic antagonist means it can block the actions of serotonin or serotonergic agonists, which can have significant effects on cellular function .
Molecular Mechanism
At the molecular level, N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide exerts its effects through binding interactions with biomolecules and changes in gene expression . As a 5-hydroxytryptamine 2A receptor inverse agonist, it binds to the receptor and induces a pharmacological response opposite to that of the agonist .
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-19-8-6-11(7-9-19)10-17-14(20)15(21)18-13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYWTBBYGDCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2458785.png)









![1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2458801.png)
![1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2458804.png)
